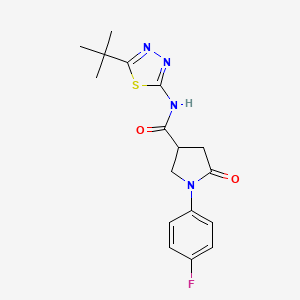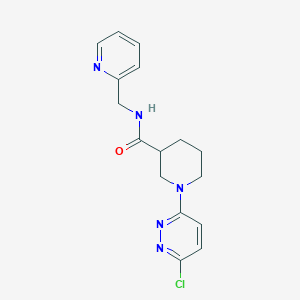![molecular formula C18H19Cl2N3O4 B11003892 2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B11003892.png)
2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a dichlorophenyl group, linked to a pyran ring, and further connected to an acetamide group. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3,4-dichlorobenzyl chloride to form 4-(3,4-dichlorophenyl)piperazine.
Synthesis of the Pyran Ring: The pyran ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Coupling Reaction: The 4-(3,4-dichlorophenyl)piperazine is then coupled with the pyran derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling Up Reactions: Utilizing larger reaction vessels and continuous flow reactors to handle bulk quantities.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced functional groups such as alcohols or amines.
Substituted Derivatives: Compounds with different substituents replacing the chlorine atoms.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including its role as an antagonist or agonist in various biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular responses and physiological effects.
Biological Effects: Depending on its binding affinity and specificity, the compound can act as an agonist, antagonist, or inhibitor, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide: shares structural similarities with other compounds containing piperazine, pyran, and acetamide groups.
Examples: Compounds such as 4-(3,4-dichlorophenyl)piperazine, pyran derivatives, and acetamide analogs.
Uniqueness
Structural Features: The unique combination of piperazine, dichlorophenyl, pyran, and acetamide groups imparts distinct chemical and biological properties.
Biological Activity: Its specific interactions with molecular targets and pathways differentiate it from other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C18H19Cl2N3O4 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-[6-[[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide |
InChI |
InChI=1S/C18H19Cl2N3O4/c19-14-2-1-12(7-15(14)20)23-5-3-22(4-6-23)9-13-8-16(24)17(10-26-13)27-11-18(21)25/h1-2,7-8,10H,3-6,9,11H2,(H2,21,25) |
InChI Key |
QLMRXJXNAQFGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11003814.png)
![4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide](/img/structure/B11003831.png)

![7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11003844.png)
![dimethyl N-{[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-aspartate](/img/structure/B11003847.png)
![1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-4-carboxamide](/img/structure/B11003858.png)

![4-(4-fluorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11003880.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]propanamide](/img/structure/B11003887.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11003889.png)
![(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone](/img/structure/B11003894.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(propan-2-yl)furan-2-carboxamide](/img/structure/B11003900.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B11003906.png)
